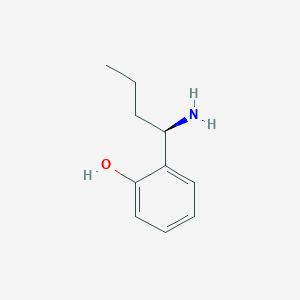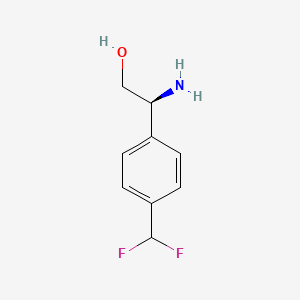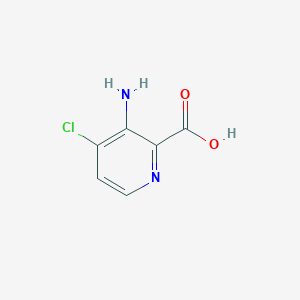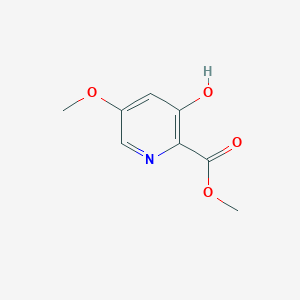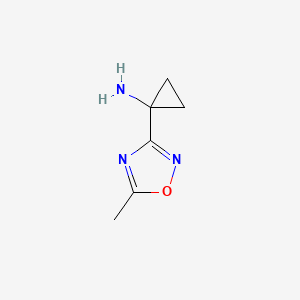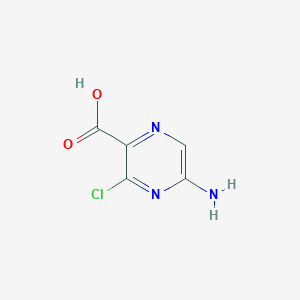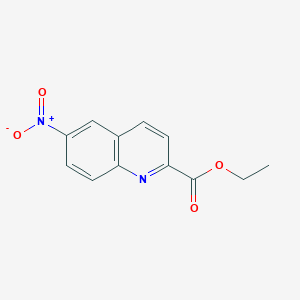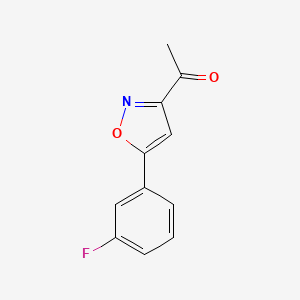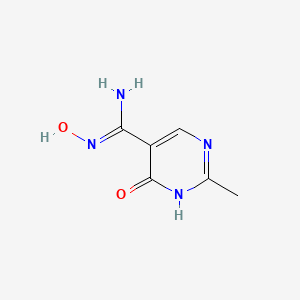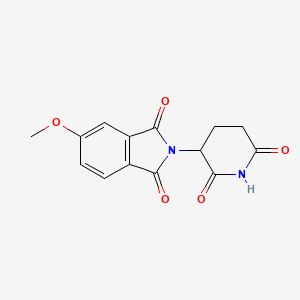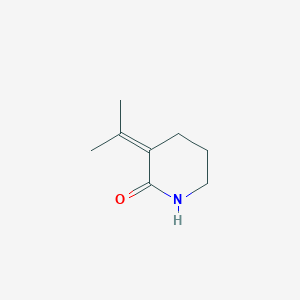
3-(Propan-2-ylidene)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Propan-2-ylidene)piperidin-2-one is a heterocyclic organic compound that features a piperidinone core structure with a propan-2-ylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylidene)piperidin-2-one typically involves the reaction of piperidin-2-one with isopropylidene derivatives under controlled conditions. One common method includes the use of 2,6-dichloropyrimidine and ethyl propanoate as starting materials. The reaction is carried out in the presence of a base such as lithium diisopropylamide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-ylidene)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-ylidene)piperidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives are explored for potential therapeutic uses, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-ylidene)piperidin-2-one involves its interaction with biological targets such as ribosomal subunits. It binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to cell death. This mechanism is particularly effective against bacterial and fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Propan-2-yl)piperidin-2-one: This compound is similar in structure but lacks the double bond in the propan-2-ylidene group.
Piperidin-2-one: The parent compound without any substituents on the piperidine ring.
Uniqueness
3-(Propan-2-ylidene)piperidin-2-one is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its ability to inhibit protein synthesis by binding to ribosomal subunits sets it apart from other piperidinone derivatives .
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
3-propan-2-ylidenepiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7-4-3-5-9-8(7)10/h3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
BVYZTKRJNUJNDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCCNC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


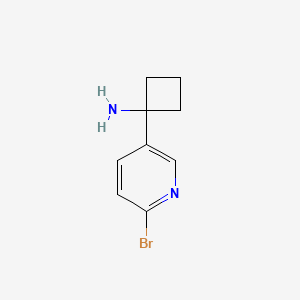
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)
